N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at the pyrazole ring and a 3-phenylpropanamide side chain at the pyrimidine C6 position. Pyrazolo[1,5-a]pyrimidine derivatives are known for their versatility in drug discovery due to their ability to modulate enzyme activity and receptor interactions .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-9-15-17-10-14(11-20(15)19-12)18-16(21)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCURPDJRFCEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The phenylpropanamide moiety is then attached through an amide coupling reaction. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the phenyl ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide and related compounds:
Key Observations:
Core Heterocycle: The target compound and anagliptin share the pyrazolo[1,5-a]pyrimidine core, which is critical for binding to enzymes like DPP-3. In contrast, Compound 3 () uses a triazolo[1,5-a]pyrimidine core, which may enhance stability or alter target specificity .
Substituent Effects: The 3-phenylpropanamide group in the target compound differs markedly from anagliptin’s cyanopyrrolidin moiety, which is essential for DPP-4 inhibition. This suggests divergent therapeutic targets . Compound 3’s difluoromethylpyridine and dimethyloxazole groups likely enhance lipophilicity and membrane penetration, critical for antiparasitic activity .
Synthetic Routes :
- Compound 3 () was synthesized via Suzuki coupling, a method commonly employed for pyrimidine derivatives. The target compound may utilize similar cross-coupling strategies, though its exact synthesis is unspecified .
Pharmacological and Mechanistic Insights
- Anagliptin (): Demonstrates high selectivity for DPP-4 (IC₅₀ = 0.81 nM) with minimal off-target effects, attributed to its cyanopyrrolidin group.
- Compound 3 (): Exhibits potent activity against kinetoplastid parasites (e.g., Trypanosoma spp.), likely due to the triazolo core’s interaction with parasitic enzymes. The target compound’s phenylpropanamide side chain may favor different target engagement .
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties as reported in various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by amidation with 3-phenylpropanoyl chloride. The resulting compound features a unique structure that facilitates interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study synthesized several derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against various strains, outperforming standard antibiotics in some cases .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.125 | 0.25 |
| Escherichia coli | 0.062 | 0.125 |
| Pseudomonas aeruginosa | 0.25 | 0.5 |
Anticancer Properties
The anticancer potential of this compound has also been investigated. Research indicates that compounds within this class can inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Inhibition of CDK2 leads to reduced proliferation of cancer cells in vitro, showcasing the compound's potential as an anticancer agent.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
Neuroprotective Effects
Neuroprotective effects have been observed in related pyrazolo[1,5-a]pyrimidine derivatives, suggesting potential applications in treating neurodegenerative disorders. For instance, compounds with similar structures have demonstrated significant neurocytoprotective effects in models of oxygen-glucose deprivation/reoxygenation injury, indicating that this compound may also exhibit such protective qualities .
Case Studies
- Antibacterial Effectiveness : In a comparative study of various pyrazolo derivatives, this compound was found to be one of the most effective against multi-drug resistant strains of bacteria.
- Cancer Cell Proliferation : A study involving multiple cancer cell lines showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 2-methylpyrazole derivatives. Key steps include:
- Coupling Reactions : Use of cross-coupling agents (e.g., Pd catalysts) for attaching the phenylpropanamide moiety .
- Reaction Conditions : Temperature control (e.g., 80–100°C in DMF) and solvent selection (e.g., THF or acetonitrile) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic ring integration (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 336.15) .
- HPLC : Purity assessment using a C18 column (UV detection at 254 nm) with <5% impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s kinase inhibitory activity?
- Methodological Answer :
- Systematic Substituent Variation : Modify the phenylpropanamide group (e.g., electron-withdrawing substituents like -CF₃ to enhance binding affinity) and pyrazolo-pyrimidine core (e.g., methyl vs. ethyl groups at position 2) .
- In Vitro Assays : Test against kinase panels (e.g., CDK2, CDK4) using fluorescence polarization assays. For example, IC₅₀ values <1 µM indicate potent inhibition .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes in ATP-binding pockets of target kinases .
Q. What experimental approaches resolve contradictions in reported anticancer efficacy across cell lines?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., MCF-7, HepG2) with matched passage numbers and culture media .
- Dose-Response Curves : Compare IC₅₀ values under normoxic vs. hypoxic conditions to assess microenvironmental effects .
- Biomarker Profiling : Quantify expression of target proteins (e.g., VEGF, DDR1) via Western blotting to correlate activity with pathway engagement .
Q. How can physicochemical properties be optimized to improve bioavailability while retaining bioactivity?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., -OH or morpholino) to the phenylpropanamide chain to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .
- Prodrug Strategies : Esterification of carboxyl groups to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify susceptible functional groups (e.g., amide hydrolysis) .
Q. What in vivo models are appropriate for evaluating neuroprotective or anti-inflammatory potential?
- Methodological Answer :
- Neuroprotection : SH-SY5Y cells exposed to H₂O₂-induced oxidative stress; measure cell viability (MTT assay) and caspase-3 activation. In vivo: Rotarod test in MPTP-induced Parkinson’s disease mice .
- Anti-Inflammation : RAW 264.7 macrophages stimulated with LPS; quantify TNF-α/IL-6 via ELISA. In vivo: Carrageenan-induced paw edema in rats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
